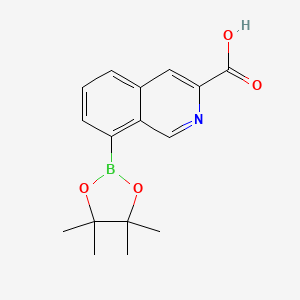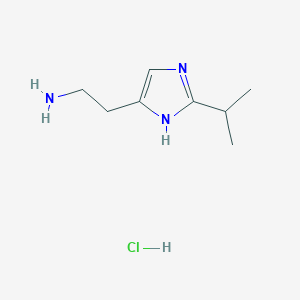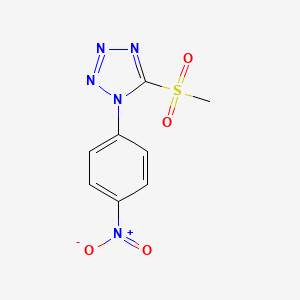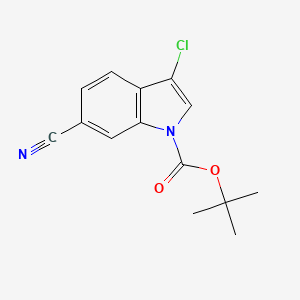![molecular formula C9H6N2S B13663856 4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
4-Methylbenzo[d]thiazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a methyl group at the 4-position and a cyano group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-Methylbenzo[d]thiazole-2-carbonitrile involves the condensation of p-toluidine with Appel salt in the presence of pyridine in dichloromethane at room temperature. This reaction forms an imino-1,2,3-dithiazole intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of palladium-catalyzed cyanation reactions has also been explored for scalable production .
化学反応の分析
Types of Reactions
4-Methylbenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-Methylbenzo[d]thiazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 4-Methylbenzo[d]thiazole-2-carbonitrile, particularly in its role as a monoamine oxidase inhibitor, involves the inhibition of the enzyme’s activity. This inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain. The compound interacts with the active site of the enzyme, blocking its catalytic function .
類似化合物との比較
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the cyano group at the 2-position.
4-Methylbenzo[d]thiazole: Lacks the cyano group at the 2-position.
2-Cyanobenzothiazole: Lacks the methyl group at the 4-position.
Uniqueness
4-Methylbenzo[d]thiazole-2-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical properties and reactivity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy as a monoamine oxidase inhibitor.
特性
分子式 |
C9H6N2S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC名 |
4-methyl-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,1H3 |
InChIキー |
IHGUTLLRTAZXLE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)SC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)



![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)







